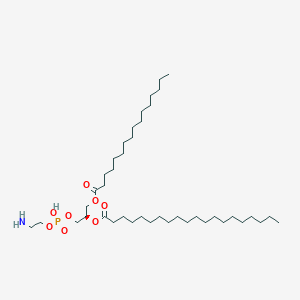
(R)-2-hydroxylauric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroxylauric acid is the (R)-enantiomer of 2-hydroxylauric acid. It is an enantiomer of a (S)-2-hydroxylauric acid.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Production
- Biocatalytic Methods for Production : (R)-2-Hydroxybutyric acid, a structurally similar compound to (R)-2-hydroxylauric acid, has been produced using biocatalytic methods. These methods involve the use of specific microorganisms, such as Gluconobacter oxydans, which can transform inexpensive and non-toxic compounds into the desired product. This approach offers an economically viable route for production (Gao et al., 2012).
Synthesis Methods
- Synthesis via Enantioselective Reduction : The synthesis of (R)-2-hydroxy-4-phenylbutyric acid, another structurally similar compound to this compound, can be achieved through enantioselective reduction of α-ketoacid. Various methods, including enzymatic and chemical hydrogenation processes, have been explored for this purpose (Schmidt et al., 1992).
Application in Biodegradable Polymers
- Production for Biopolymer Synthesis : (R)-Hydroxyalkanoic acids, similar to this compound, are used as building blocks in the synthesis of fine chemicals and biopolymers. The production of these acids through fermentation processes, especially using sustainable resources like wood extract hydrolysates, has been studied to enhance the efficiency of polyhydroxyalkanoic acids (PHA) production (Wang & Liu, 2014).
Pharmaceutical Applications
- Precursor for Pharmaceutical Products : Compounds like (R)-2-hydroxy-4-phenylbutyric acid, structurally related to this compound, serve as precursors for the production of pharmaceuticals such as Angiotensin-Converting Enzyme (ACE) inhibitors. Different synthesis techniques have been compared to optimize the production of these intermediates (Schmidt et al., 1992).
Industrial Applications
- Industrial Scale Production Techniques : Methods for efficient production of similar compounds on an industrial scale, such as the production of (R)-3-hydroxybutyric acid by specific bacterial strains, have been developed. These methods focus on optimizing conditions for maximum yield and include techniques like fed-batch cultivation (Yokaryo et al., 2018).
Environmental Impact
- Degradation and Stability Studies : Research on the hydrolytic degradation of poly[(R)-3-hydroxybutyric acid] in various conditions has provided insights into the environmental impact and stability of these biopolymers. Such studies are crucial for understanding the life cycle and sustainability of materials derived from this compound and its related compounds (Saeki et al., 2005).
Enzymatic Activity Research
- Cytochrome P450 Enzyme Studies : Research on the metabolism of lauric acid, which is structurally related to this compound, has been used to establish assays for studying cytochrome P450 4A11 enzyme activity. Such studies aid in the understanding of metabolic pathways and the development of inhibitors (Choi et al., 2018).
Eigenschaften
| 70267-25-3 | |
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(2R)-2-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
YDZIJQXINJLRLL-LLVKDONJSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H](C(=O)O)O |
SMILES |
CCCCCCCCCCC(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine](/img/structure/B1242954.png)
![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)
![4-[1-methyl-2-(piperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)

![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)


![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)
![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)




